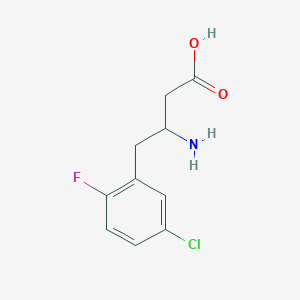
3-Amino-4-(5-chloro-2-fluorophenyl)butyric Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-(5-chloro-2-fluorophenyl)butyric acid is an organic compound that features a unique combination of amino, chloro, and fluoro functional groups attached to a butyric acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(5-chloro-2-fluorophenyl)butyric acid can be achieved through several synthetic routes. One common method involves the use of pinacol boronic esters and catalytic protodeboronation . This process utilizes a radical approach paired with a Matteson–CH2–homologation, allowing for the formal anti-Markovnikov hydromethylation of alkenes .
Industrial Production Methods
Industrial production methods for this compound often involve the use of dichloromethane as a solvent . This method has been patented and is known for its efficiency in producing high yields of the desired product.
化学反応の分析
Types of Reactions
3-Amino-4-(5-chloro-2-fluorophenyl)butyric acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
科学的研究の応用
3-Amino-4-(5-chloro-2-fluorophenyl)butyric acid has a wide range of scientific research applications:
Industry: The compound is used in the production of various chemicals and materials, particularly those requiring specific functional groups for reactivity.
作用機序
The mechanism of action of 3-Amino-4-(5-chloro-2-fluorophenyl)butyric acid involves its interaction with specific molecular targets and pathways. For example, its ability to promote insulin secretion is thought to involve the activation of certain receptors and signaling pathways in pancreatic cells . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to interact with a variety of biological molecules.
類似化合物との比較
Similar Compounds
Similar compounds to 3-Amino-4-(5-chloro-2-fluorophenyl)butyric acid include:
3-Amino-4-(2,4,5-trifluorophenyl)butyric acid: This compound has similar functional groups but with additional fluorine atoms, which may alter its reactivity and applications.
(3-Amino-5-chloro-4-fluorophenyl)boronic acid: This compound features a boronic acid group instead of a butyric acid group, which can significantly change its chemical properties and uses.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C10H11ClFNO2 |
|---|---|
分子量 |
231.65 g/mol |
IUPAC名 |
3-amino-4-(5-chloro-2-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11ClFNO2/c11-7-1-2-9(12)6(3-7)4-8(13)5-10(14)15/h1-3,8H,4-5,13H2,(H,14,15) |
InChIキー |
OBOUBIFPPBWRKF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)CC(CC(=O)O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



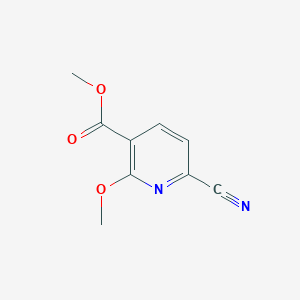


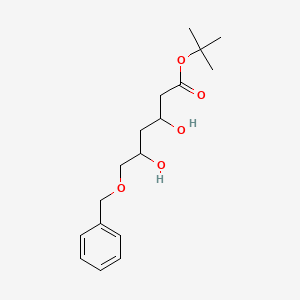


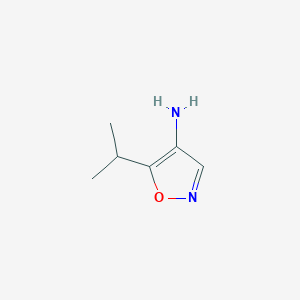
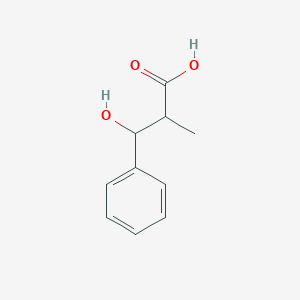


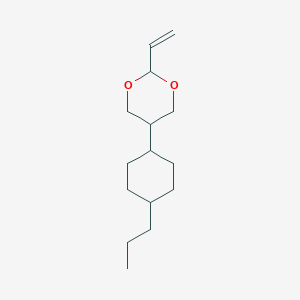
![9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one](/img/structure/B12288815.png)
![1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione](/img/structure/B12288818.png)
